molecular formula C8H11N3O2 B12957272 Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate

Cat. No.: B12957272
M. Wt: 181.19 g/mol
InChI Key: PAEQNJZEZLYNSO-ZETCQYMHSA-N
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Description

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a chiral, non-natural amino acid ester that serves as a valuable building block in medicinal chemistry and organic synthesis. This compound features a pyrimidine heterocycle attached to the beta-carbon of an alanine derivative, protected as a methyl ester. The molecular formula is C8H11N3O2, and it has a molecular weight of 181.19 g/mol . The specific stereochemistry indicated by the (S) prefix is critical for its application in the synthesis of enantiomerically pure compounds. This amino acid ester is primarily used in pharmaceutical research as a key intermediate for constructing peptidomimetic prodrugs . Similar ester-containing amino acids are strategically employed to enhance the oral bioavailability of parent drugs, particularly antiviral acyclic nucleoside phosphonates, by masking charged phosphonate groups through conjugation . Researchers utilize this compound to introduce a pyrimidine functionality into peptide chains or small molecules, which can be crucial for interactions with biological targets. The pyrimidine ring is a common pharmacophore found in numerous therapeutic agents, making this building block relevant for developing new drug candidates. The methyl ester group also offers a handle for further chemical transformations, such as hydrolysis to the acid or amidation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions and handling procedures should be followed to maintain stability. Consult the safety data sheet for detailed hazard information.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl (2S)-2-amino-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1

InChI Key

PAEQNJZEZLYNSO-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CN=C1)N

Canonical SMILES

COC(=O)C(CC1=CN=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.

    Coupling Reaction: The amino acid derivative is coupled with the pyrimidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate

  • Structure : Features a nitro-substituted phenyl group instead of pyrimidin-5-yl.
  • Synthesis: Produced via nitro derivative etherification using methanol and thionyl chloride .
  • Reactivity: The nitro group can be reduced to an amine (e.g., using NaBH₄ in isopropyl alcohol) to yield (S)-2-amino-3-(4-aminophenyl)propan-1-ol, a precursor for further functionalization .

Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl

  • Structure : Incorporates a 2-oxoindoline moiety, a heterocycle with hydrogen-bonding and π-stacking capabilities distinct from pyrimidine.
  • Availability : Marketed as a research chemical (e.g., AS115975) with applications in kinase inhibitor discovery .
  • Key Differences : The indolinyl group may enhance binding to hydrophobic enzyme pockets compared to pyrimidine’s polar aromaticity.

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

  • Structure : Contains a fluorinated pyridine ring, which differs from pyrimidine in ring size (6-membered vs. 5-membered) and electronic properties.
  • Relevance : Fluorine substitution improves metabolic stability and lipophilicity, a feature absent in the pyrimidine analog .

Comparative Data Table

Compound Name Aromatic Substituent Functional Groups Molecular Weight (g/mol) Key Applications
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate Pyrimidin-5-yl Amino, methyl ester ~195.2 (estimated) Peptidomimetics, kinase inhibitors
Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate 4-Nitrophenyl Amino, methyl ester, nitro ~224.2 Intermediate for amine synthesis
Methyl (2S)-2-Amino-3-(2-oxo-3-indolinyl)propanoate HCl 2-Oxoindolinyl Amino, methyl ester, HCl salt ~286.7 Kinase inhibitor scaffolds
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate 5-Fluoro-2-aminopyridin-3-yl Amino, methyl ester, fluorine ~198.2 Fluorinated drug analogs

Key Research Findings

  • Stereochemical Influence: The (S)-configuration in all analogs ensures compatibility with biological systems, mimicking natural amino acids.
  • Stability : Ester derivatives like the nitro-phenyl analog are prone to hydrolysis under basic conditions, whereas pyrimidine’s electron-deficient ring may confer greater stability .

Biological Activity

Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological interactions, and therapeutic potential, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a pyrimidine ring that enhances its reactivity and interaction with biological targets. The compound's structure includes:

  • Amino group : Located at position 2 of the propanoate backbone.
  • Pyrimidine moiety : Positioned at position 3, contributing to its unique chemical properties.

The presence of these functional groups allows the compound to interact with various molecular targets, modulating enzyme activity and influencing biological pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microorganisms, suggesting its utility in developing antimicrobial agents.
  • Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, making it a candidate for therapeutic applications against viral infections.
  • Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity and affecting metabolic pathways related to disease processes.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound can bind to various enzymes, modulating their function. This interaction is crucial for understanding its therapeutic potential.
  • Influencing Signaling Pathways : By interacting with cellular receptors, the compound may influence signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study ReferenceFocusKey Findings
Antimicrobial ActivityDemonstrated inhibition of bacterial growth in vitro.
Enzyme InteractionShowed modulation of enzyme activity related to metabolic pathways.
Antiviral PotentialIndicated effectiveness against specific viral strains in preliminary assays.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameStructural FeaturesUnique Aspects
Propan-2-yl 3-(2-amino-4-oxo-1H-pyrimidin-5-yl)propanoateLacks methyl group at position 6Different reactivity due to absence of methyl group
Propan-2-yl 3-(2-amino-6-methyl-1H-pyrimidin-5-yl)propanoateLacks oxo group at position 4Alters chemical behavior significantly
Methyl 2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]propanoateContains a cyanophenoxy groupPotentially different biological activities due to additional functional groups

This comparison illustrates how the structural characteristics of this compound contribute to its distinct biological activities, particularly in antimicrobial and antiviral contexts.

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